molecular formula C10H10N4O4 B14166452 N,N'-Dimethyl-N,N'-dinitrosophthalamide CAS No. 3851-16-9

N,N'-Dimethyl-N,N'-dinitrosophthalamide

Cat. No.: B14166452
CAS No.: 3851-16-9
M. Wt: 250.21 g/mol
InChI Key: GOOMUPCAOADBSA-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N,N’-dinitrosophthalamide is a chemical compound with the molecular formula C10H10N4O4. It is known for its unique structure and properties, which have made it a subject of interest in various scientific fields. This compound is characterized by the presence of two nitroso groups and two methyl groups attached to a phthalamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N,N’-dinitrosophthalamide typically involves the reaction of phthalamide with nitrosating agents in the presence of dimethylamine. The reaction conditions often require a controlled environment to ensure the selective formation of the desired product. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which facilitate the nitrosation process.

Industrial Production Methods

Industrial production of N,N’-Dimethyl-N,N’-dinitrosophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The scalability of the synthesis process ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N,N’-dinitrosophthalamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N,N’-Dimethyl-N,N’-dinitrosophthalamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N,N’-dinitrosophthalamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups play a crucial role in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethylphthalamide
  • N,N’-Dinitrosophthalamide
  • N-Methyl-N-nitrosophthalamide

Uniqueness

N,N’-Dimethyl-N,N’-dinitrosophthalamide is unique due to the presence of both nitroso and methyl groups, which confer distinct chemical and biological properties

Conclusion

N,N’-Dimethyl-N,N’-dinitrosophthalamide is a compound of significant interest in various scientific fields. Its unique structure and properties make it valuable for research and industrial applications. Understanding its synthesis, reactions, and mechanisms of action can pave the way for new discoveries and innovations.

Properties

CAS No.

3851-16-9

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

1-N,2-N-dimethyl-1-N,2-N-dinitrosobenzene-1,2-dicarboxamide

InChI

InChI=1S/C10H10N4O4/c1-13(11-17)9(15)7-5-3-4-6-8(7)10(16)14(2)12-18/h3-6H,1-2H3

InChI Key

GOOMUPCAOADBSA-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC=C1C(=O)N(C)N=O)N=O

Origin of Product

United States

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